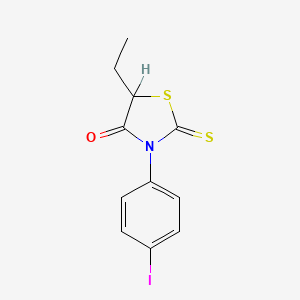

5-Ethyl-3-(p-iodophenyl)rhodanine

Description

Properties

CAS No. |

23517-46-6 |

|---|---|

Molecular Formula |

C11H10INOS2 |

Molecular Weight |

363.2 g/mol |

IUPAC Name |

5-ethyl-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H10INOS2/c1-2-9-10(14)13(11(15)16-9)8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 |

InChI Key |

UWKAJFCNLXNHGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Core Rhodanine Synthesis and Functionalization Strategies

Rhodanine Core Construction

The rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) is typically synthesized via cyclization of primary amines, carbon disulfide (CS₂), and α-haloacetates. For example:

- Step 1 : Reaction of glycine ethyl ester with CS₂ in the presence of triethylamine forms the dithiocarbamate intermediate.

- Step 2 : Cyclization with chloroacetic acid yields the rhodanine core.

Example :

$$

\text{Glycine ethyl ester} + \text{CS}2 \xrightarrow{\text{Et}3\text{N}} \text{Dithiocarbamate} \xrightarrow{\text{ClCH}_2\text{COOH}} \text{Rhodanine core} \quad

$$

Introduction of the 3-(p-Iodophenyl) Group

The para-iodophenyl moiety is introduced at position 3 via Suzuki-Miyaura coupling or Ullmann-type reactions :

Suzuki-Miyaura Coupling

- Reagents : 4-Iodophenylboronic acid and rhodanine derivatives with a halogen (Br/I) at position 3.

- Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DME/H₂O solvent at 80–100°C.

Example :

$$

\text{3-Bromorhodanine} + \text{4-Iodophenylboronic acid} \xrightarrow{\text{Pd(0)}} \text{3-(p-Iodophenyl)rhodanine} \quad

$$

Ullmann Coupling

Introduction of the 5-Ethyl Group

The ethyl group at position 5 is introduced via Knoevenagel condensation followed by reduction or direct alkylation :

Knoevenagel Condensation with Propionaldehyde

- Reagents : 3-(p-Iodophenyl)rhodanine and propionaldehyde.

- Conditions : Choline chloride:urea deep eutectic solvent (DES), 60–80°C, 2–4 hours.

- Product : 5-Ethylidene-3-(p-iodophenyl)rhodanine, which is hydrogenated to yield the saturated ethyl group.

Example :

$$

\text{3-(p-Iodophenyl)rhodanine} + \text{CH}3\text{CH}2\text{CHO} \xrightarrow{\text{DES}} \text{5-Ethylidene derivative} \xrightarrow{\text{H}_2/\text{Pd}} \text{5-Ethyl product} \quad

$$

Direct Alkylation

Optimized Synthetic Routes

Reaction Optimization and Characterization

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(p-iodophenyl)rhodanine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and boronic acids are typically employed in the Suzuki-Miyaura coupling reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antiviral activities.

Medicine: It has shown promise as an anticancer agent, particularly in inducing apoptosis in cancer cells.

Industry: Rhodanine derivatives are used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(p-iodophenyl)rhodanine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on DNA replication and cell cycle arrest .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Rhodanine Derivatives

- Electronic Effects: The p-iodophenyl group in the target compound is less electron-withdrawing compared to nitro or cyano substituents but more so than alkyl or amino groups. This balance may optimize interactions in enzyme binding pockets (e.g., kinase inhibition) without excessive deactivation of the rhodanine core .

- Steric Effects : The iodine atom’s size may hinder binding to compact active sites, unlike smaller halogens (e.g., bromine or chlorine), which are less prone to steric clashes .

Physicochemical Properties

Table 3: Physical and Chemical Properties

| Compound | Melting Point (°C) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~200–220* | 3.8 | <0.1 (DMSO) |

| 5-(4-Dimethylaminobenzylidene)rhodanine | 285–288 | 2.1 | 0.5 (Water) |

| 3-(p-Fluorophenyl)rhodanine | 180–185 | 2.5 | 1.2 (DMSO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.